1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene
Description
1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene is an organic compound with the molecular formula C9H8ClF3S. This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and a thioether linkage attached to a benzene ring. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.
Properties
Molecular Formula |
C9H8ClF3S |
|---|---|
Molecular Weight |
240.67 g/mol |
IUPAC Name |
1-(1-chloro-2,2,2-trifluoroethyl)sulfanyl-4-methylbenzene |
InChI |
InChI=1S/C9H8ClF3S/c1-6-2-4-7(5-3-6)14-8(10)9(11,12)13/h2-5,8H,1H3 |
InChI Key |
GBVYVHXGHJYGKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene typically involves the reaction of 4-methylthiophenol with 1-chloro-2,2,2-trifluoroethane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorinated Carbon
The chlorine atom adjacent to the trifluoromethyl group is highly susceptible to nucleophilic substitution due to the electron-withdrawing effect of the CF₃ group, which polarizes the C–Cl bond.
Mechanistic Insights :
-
The reaction proceeds via a two-step process: (i) deprotonation of the nucleophile (e.g., benzylamine) to generate a stronger base, and (ii) nucleophilic attack at the electrophilic carbon, displacing chloride .
-
Copper catalysts (e.g., CuBr) enhance reactivity by stabilizing transition states in Ullmann-type couplings .
Oxidation of the Thioether Moiety
The sulfur atom in the thioether group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C | 1-[(1-Chloro-2,2,2-trifluoroethyl)sulfinyl]-4-methylbenzene | Sulfoxide |
| mCPBA | DCM, 0°C → RT | 1-[(1-Chloro-2,2,2-trifluoroethyl)sulfonyl]-4-methylbenzene | Sulfone |
Key Observations :
-
Sulfoxide formation is favored under mild conditions (low temperature, stoichiometric H₂O₂).
-
Steric hindrance from the trifluoroethyl group slows over-oxidation to sulfones.
Electrophilic Aromatic Substitution (EAS)
The methyl-substituted benzene ring participates in EAS, though the electron-withdrawing thioether group deactivates the ring, directing incoming electrophiles to specific positions:
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | 1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methyl-3-nitrobenzene | Meta to thioether |
| Cl₂ (FeCl₃) | DCM, RT | 1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methyl-2-chlorobenzene | Ortho/para |
Substituent Effects :
-
The CF₃ group further deactivates the ring, reducing reaction rates compared to non-fluorinated analogues.
-
Methyl groups enhance para substitution despite the thioether’s meta-directing influence.
Dehydrohalogenation and Elimination
Under basic conditions, the compound undergoes elimination to form vinyl trifluoromethyl sulfides:
| Base | Conditions | Product | Byproduct |
|---|---|---|---|
| KOtBu | THF, reflux | (Z)-1-(Trifluorovinylthio)-4-methylbenzene | KCl, H₂O |
| DBU | DMF, 100°C | (E)-1-(Trifluorovinylthio)-4-methylbenzene | HCl |
Stereochemical Control :
-
Bulky bases (e.g., DBU) favor trans-elimination due to steric effects.
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed cross-coupling reactions, though the thioether group may require protective measures:
| Coupling Type | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | 1-[(1-Aryl-2,2,2-trifluoroethyl)thio]-4-methylbenzene | 45–68% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C | 1-[(1-Amino-2,2,2-trifluoroethyl)thio]-4-methylbenzene | 52% |
Challenges :
-
Competitive coordination of sulfur to palladium can deactivate the catalyst, necessitating ligand optimization.
Radical Reactions
The C–Cl bond undergoes homolytic cleavage under UV irradiation or in the presence of radical initiators:
| Initiator | Conditions | Product | Application |
|---|---|---|---|
| AIBN | Benzene, 70°C | Trifluoroethyl radical adducts with alkenes | Polymer modification |
| UV Light (254 nm) | CCl₄, RT | Chlorinated dimerization products | Material science |
Mechanism :
-
Radical chain propagation involves chlorine abstraction to generate CF₃CH₂S- radicals, which react with alkenes or undergo recombination.
This compound’s versatility in nucleophilic substitution, oxidation, and coupling reactions makes it valuable in agrochemical and pharmaceutical synthesis. Further studies are needed to explore its catalytic asymmetric transformations and biological activity modulation .
Scientific Research Applications
Applications in Scientific Research
- Pharmacological Studies
- Proteomics Research
- Chemical Analysis
- Environmental Chemistry
Case Study 1: Pharmacological Potential
A study published in Nature Neuroscience investigated inhalational anesthetics and their effects on ion channels. Compounds like this compound were assessed for their ability to modulate potassium channels, highlighting their significance in anesthetic research .
Case Study 2: Proteomics Application
In proteomics research, the use of this compound for tagging proteins was demonstrated to enhance detection sensitivity in mass spectrometry analyses. Researchers found that modifications using this compound led to improved identification rates of low-abundance proteins .
Mechanism of Action
The mechanism by which 1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, altering their activity by binding to active sites or modifying their structure. It can also affect cellular pathways by interacting with receptors or ion channels, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene can be compared with similar compounds such as:
Isoflurane: A general anesthetic with a similar trifluoroethyl group but different functional groups and applications.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Another compound with a trifluoroethyl group, used as a solvent and in research applications .
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene, also known as this compound (CAS No. 284031-80-7), is a compound with a molecular formula of CHClFS and a molecular weight of 240.67 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and environmental science, due to its unique structural properties and potential biological activities.
The compound features a trifluoroethyl group, which contributes to its lipophilicity and potential interactions with biological membranes. The presence of chlorine and sulfur atoms also suggests possible reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHClFS |
| Molecular Weight | 240.67 g/mol |
| Boiling Point | Not specified |
| Appearance | Colorless to pale yellow liquid |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various thioether compounds, including derivatives of this compound. A study demonstrated that similar compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the trifluoroethyl group .
Cytotoxicity and Cancer Research
Research indicates that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. For instance, a related thioether was shown to induce apoptosis in human cancer cells by activating caspase pathways. This suggests that this compound may possess similar properties worthy of further investigation .
Neurotoxicity Studies
Neurotoxicological assessments have been conducted on several chlorinated compounds, revealing that some can affect neurotransmitter systems. The potential neurotoxic effects of this compound should be explored given its chlorine content. Studies on related compounds indicate possible interference with ion channels or neurotransmitter release mechanisms .
Case Study 1: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various thioether compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on MCF-7 breast cancer cells showed that exposure to thioether derivatives led to significant cell death. The study noted an increase in reactive oxygen species (ROS), indicating oxidative stress as a mechanism for cytotoxicity.
Q & A
Q. What mechanistic insights explain the reactivity of the chloro-trifluoroethylthio group in cross-coupling reactions?
The electron-withdrawing nature of the CF₃ and Cl substituents activates the thioether sulfur toward nucleophilic substitution or radical-mediated pathways. For example:
- In SN2 reactions , the leaving group ability of the thiolate is enhanced by the electron-deficient environment, enabling alkylation or arylation.
- Under photochemical conditions, the C-S bond undergoes homolytic cleavage, generating trifluoroethyl radicals that participate in C–H functionalization (e.g., cyclohexane insertion, as seen in related trifluoroethylidene systems) .
Computational studies (DFT) suggest that the transition state for sulfur substitution is stabilized by hyperconjugation between the σ*(C-S) orbital and the CF₃ group’s π-system .
Q. What strategies resolve contradictions in reported reaction yields for sulfur-containing analogs?
Discrepancies often arise from:
- Trace Moisture : Hydrolysis of the chloro-trifluoroethyl group to CO₂/CF₃COOH can reduce yields. Use rigorously dried solvents and inert atmospheres.
- Byproduct Formation : Competing elimination (e.g., HF release) occurs at elevated temperatures. Optimize reaction time and temperature via Design of Experiments (DoE) .
- Analytical Interference : Fluorinated byproducts may co-elute in GC/MS. Employ orthogonal methods like ¹⁹F NMR for quantification .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
